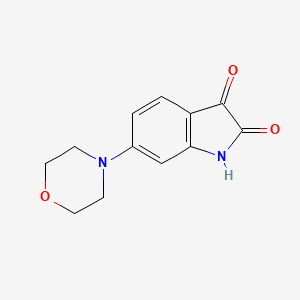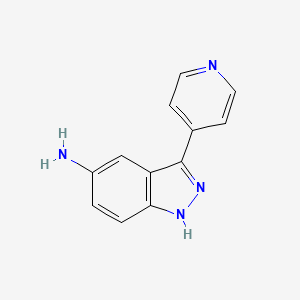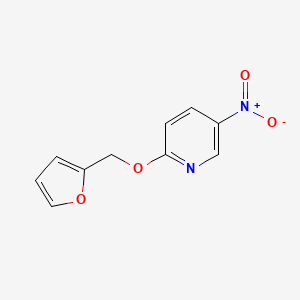![molecular formula C12H20F3NO B1439184 N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine CAS No. 1157959-42-6](/img/structure/B1439184.png)
N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use, such as its biological activity or its role in chemical reactions. Detailed studies are required to elucidate the precise mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine include other cyclohexyl derivatives and tetrahydro-2H-pyran derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
IUPAC Name |
N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO/c13-12(14,15)9-1-3-10(4-2-9)16-11-5-7-17-8-6-11/h9-11,16H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDWGFHHTMWYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)NC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)

![2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1439104.png)



![2,2,2-trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate](/img/structure/B1439112.png)

![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)

![N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439117.png)
![2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate](/img/structure/B1439118.png)
![4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1439121.png)
![6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1439122.png)
